![molecular formula C12H15ClN2O2S2 B2602679 2-[(2-Chlorophenyl)methylsulfanyl]-1-ethylsulfonyl-4,5-dihydroimidazole CAS No. 868217-76-9](/img/structure/B2602679.png)
2-[(2-Chlorophenyl)methylsulfanyl]-1-ethylsulfonyl-4,5-dihydroimidazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[(2-Chlorophenyl)methylsulfanyl]-1-ethylsulfonyl-4,5-dihydroimidazole is a synthetic compound that belongs to the class of imidazole derivatives. It has been found to have potential applications in scientific research due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 2-[(2-Chlorophenyl)methylsulfanyl]-1-ethylsulfonyl-4,5-dihydroimidazole is not fully understood. However, it is believed to inhibit the activity of enzymes involved in the biosynthesis of important cellular components such as DNA, RNA, and proteins. This inhibition leads to the disruption of cellular processes and ultimately cell death.
Biochemical and Physiological Effects
The biochemical and physiological effects of 2-[(2-Chlorophenyl)methylsulfanyl]-1-ethylsulfonyl-4,5-dihydroimidazole have been studied in vitro and in vivo. It has been found to have cytotoxic effects on cancer cells and antimicrobial effects against various strains of bacteria and fungi. In addition, it has been found to have antioxidant properties and to be a potential chelating agent for heavy metal ions.
Advantages and Limitations for Lab Experiments
One advantage of using 2-[(2-Chlorophenyl)methylsulfanyl]-1-ethylsulfonyl-4,5-dihydroimidazole in lab experiments is its high purity and yield. This makes it easy to obtain and use in experiments. However, one limitation is that its mechanism of action is not fully understood, which makes it difficult to predict its effects in certain experimental conditions.
Future Directions
There are several future directions for the study of 2-[(2-Chlorophenyl)methylsulfanyl]-1-ethylsulfonyl-4,5-dihydroimidazole. One direction is to further investigate its potential as an antitumor agent. Another direction is to study its potential as a chelating agent for heavy metal ions in environmental and medical applications. Additionally, further research is needed to fully understand its mechanism of action and to optimize its synthesis method for higher yields and purity.
In conclusion, 2-[(2-Chlorophenyl)methylsulfanyl]-1-ethylsulfonyl-4,5-dihydroimidazole is a synthetic compound with potential applications in scientific research. Its synthesis method has been optimized to yield high purity and high yield of the compound. It has been found to have potential use as an antitumor agent, antimicrobial agent, and chelating agent for heavy metal ions. However, further research is needed to fully understand its mechanism of action and to optimize its synthesis method for higher yields and purity.
Synthesis Methods
The synthesis of 2-[(2-Chlorophenyl)methylsulfanyl]-1-ethylsulfonyl-4,5-dihydroimidazole involves the reaction of 2-chlorobenzyl mercaptan with ethylsulfonyl chloride in the presence of a base such as triethylamine. The resulting product is then reacted with imidazole in the presence of a catalyst such as palladium on carbon to yield the final product. This synthesis method has been optimized to yield high purity and high yield of the compound.
Scientific Research Applications
2-[(2-Chlorophenyl)methylsulfanyl]-1-ethylsulfonyl-4,5-dihydroimidazole has been found to have potential applications in scientific research. It has been studied for its antifungal, antibacterial, and antitumor properties. In addition, it has been found to have potential use as a chelating agent for heavy metal ions.
properties
IUPAC Name |
2-[(2-chlorophenyl)methylsulfanyl]-1-ethylsulfonyl-4,5-dihydroimidazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15ClN2O2S2/c1-2-19(16,17)15-8-7-14-12(15)18-9-10-5-3-4-6-11(10)13/h3-6H,2,7-9H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UCZRGNJTKOTQIS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCS(=O)(=O)N1CCN=C1SCC2=CC=CC=C2Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15ClN2O2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[(2-Chlorophenyl)methylsulfanyl]-1-ethylsulfonyl-4,5-dihydroimidazole | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

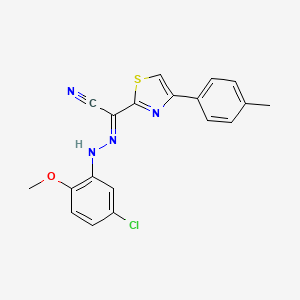

![2-[(5-Phenyl-1,2-oxazol-3-yl)formamido]propanoic acid](/img/structure/B2602599.png)
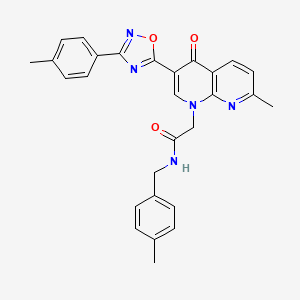

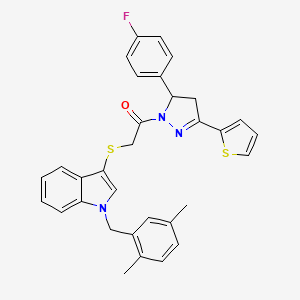
![2-{(4-Chlorobenzyl)[(4-methylphenyl)sulfonyl]amino}benzoic acid](/img/structure/B2602604.png)
![[(3-methoxy-6-oxo-7,8,9,10-tetrahydro-6H-benzo[c]chromen-4-yl)oxy]acetic acid](/img/structure/B2602607.png)
![methyl 1-((4-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)sulfonyl)piperidine-4-carboxylate](/img/structure/B2602610.png)
![N-(1-{1-[(2-fluorophenyl)methyl]-1H-1,3-benzodiazol-2-yl}pentyl)acetamide](/img/structure/B2602611.png)

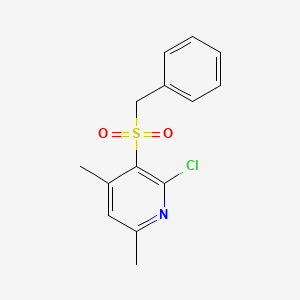
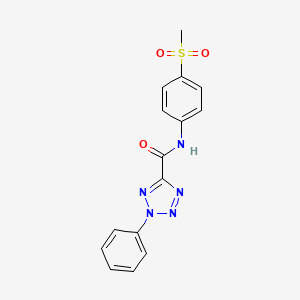
![3-(2-methoxyethyl)-2-[2-(4-methylpiperidin-1-yl)-2-oxoethyl]sulfanyl-5H-pyrimido[5,4-b]indol-4-one](/img/structure/B2602617.png)